molecular formula C9H8O3 B8522291 2-Methoxy-1,3-benzenedicarboxaldehyde CAS No. 1951-37-7

2-Methoxy-1,3-benzenedicarboxaldehyde

Cat. No.: B8522291
CAS No.: 1951-37-7
M. Wt: 164.16 g/mol
InChI Key: UCSQZOJYEKEZID-UHFFFAOYSA-N
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Description

2-Methoxy-1,3-benzenedicarboxaldehyde is a useful research compound. Its molecular formula is C9H8O3 and its molecular weight is 164.16 g/mol. The purity is usually 95%.
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Properties

CAS No.

1951-37-7

Molecular Formula

C9H8O3

Molecular Weight

164.16 g/mol

IUPAC Name

2-methoxybenzene-1,3-dicarbaldehyde

InChI

InChI=1S/C9H8O3/c1-12-9-7(5-10)3-2-4-8(9)6-11/h2-6H,1H3

InChI Key

UCSQZOJYEKEZID-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=C1C=O)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Hydroxy-1,3-benzenedicarboxaldehyde (1.05 g, 7 mmol), dimethyl sulfate (1.06 g, 8.4 mmol), and 55 mL of acetonitrile were charged into a 1-necked flask equipped with a mechanical stirrer. 1.45 g (10.5 mmol) of potassium carbonate was added at room temperature under nitrogen. The mixture was stirred at 75° C. until GC-MS indicated that the reaction was complete. The reaction mixture was cooled to ambient temperature, diluted with diethyl ether, washed with NaCl/H2O, and dried over MgSO4. The ether was evaporated off. The crude product was recrystallized from diethyl ether. Pale yellow solid (0.62 g, 54% yield) was obtained. 1H NMR in CDCl3 was consistent with the proposed structure. 1H NMR (CDCl3): δ 10.4 (2H), 8.1 (2H), 7.4 (1H), 4.1 (3H).
Quantity
1.05 g
Type
reactant
Reaction Step One
Quantity
1.06 g
Type
reactant
Reaction Step One
Quantity
55 mL
Type
reactant
Reaction Step One
Quantity
1.45 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Yield
54%

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